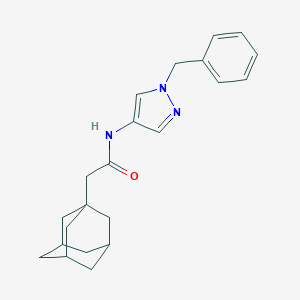![molecular formula C17H13ClN2O2S B280250 4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B280250.png)
4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a member of the thiazole family of compounds and is commonly referred to as "CTB."
Mécanisme D'action
The exact mechanism of action of CTB is not fully understood, but it is believed to target multiple pathways involved in disease progression. CTB has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. CTB has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
CTB has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and reduce inflammation in animal models of inflammatory diseases. CTB has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CTB is its broad-spectrum activity against multiple disease pathways. This makes it a potentially valuable therapeutic agent for a wide range of diseases. Additionally, CTB has been shown to have low toxicity in animal models, suggesting that it may have a favorable safety profile for human use. However, one limitation of CTB is its poor solubility in water, which may make it difficult to administer in certain formulations.
Orientations Futures
There are several areas of future research that could be pursued with CTB. One area of interest is the development of more effective formulations for CTB to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of CTB and to identify its specific molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of CTB in humans.
Méthodes De Synthèse
The synthesis of CTB involves the reaction of 4-chlorobenzyl chloride with potassium thioacetate to form 4-(thioacetate)benzyl chloride. This intermediate product is then reacted with 2-aminothiazole to form the final product, 4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide. The synthesis method has been well-established in the literature and has been optimized for large-scale production.
Applications De Recherche Scientifique
CTB has been extensively studied for its potential therapeutic properties. It has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities. CTB has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CTB has been shown to have potential as an anti-diabetic and anti-obesity agent.
Propriétés
Formule moléculaire |
C17H13ClN2O2S |
|---|---|
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H13ClN2O2S/c18-14-5-7-15(8-6-14)22-11-12-1-3-13(4-2-12)16(21)20-17-19-9-10-23-17/h1-10H,11H2,(H,19,20,21) |
Clé InChI |
RUDBCCJWNHZMMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=O)NC3=NC=CS3 |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)Cl)C(=O)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![1-(1-adamantyl)-4-nitro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B280176.png)

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280180.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B280181.png)
![4-bromo-1-ethyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280182.png)
![dimethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}terephthalate](/img/structure/B280183.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280185.png)
![N-(2-chlorobenzyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280187.png)
![propyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280189.png)
![7-(difluoromethyl)-5-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B280191.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280193.png)